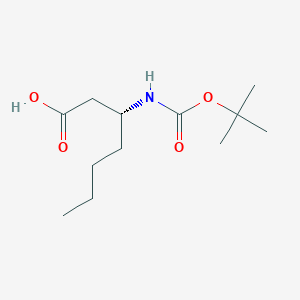

(R)-3-tert-Butoxycarbonylamino-heptanoic acid

Description

(R)-3-tert-Butoxycarbonylamino-heptanoic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the third carbon of a seven-carbon chain. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.32 g/mol, and it is registered under CAS number 200806-79-7 . The Boc group serves as a protective moiety for the amine during synthetic processes, enhancing stability and enabling selective deprotection under acidic conditions. This compound is primarily utilized in peptide synthesis and medicinal chemistry for constructing complex molecules with defined stereochemistry.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAFMJHZXSBEFB-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854102-50-4 | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-tert-Butoxycarbonylamino-heptanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of ®-3-amino-heptanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of ®-3-tert-Butoxycarbonylamino-heptanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-3-tert-Butoxycarbonylamino-heptanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.

Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like EDCI or HATU.

Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Basic Conditions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used for hydrolysis reactions.

Coupling Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are frequently used in peptide coupling reactions.

Major Products Formed

Deprotected Amino Acid: Removal of the Boc group yields ®-3-amino-heptanoic acid.

Peptides: Coupling reactions with other amino acids result in the formation of peptides.

Scientific Research Applications

Applications in Peptide Synthesis

Peptide synthesis is a crucial area where (R)-3-tert-Butoxycarbonylamino-heptanoic acid demonstrates notable utility.

Case Study 1: Enhanced Dipeptide Synthesis

A study focused on the efficiency of dipeptide synthesis using this compound as a coupling agent. The results indicated that this compound significantly improved yield and reduced reaction time compared to traditional methods.

| Coupling Reagent | Yield (%) | Reaction Time (min) |

|---|---|---|

| N,N'-diethylene-N,N'-2-chloroethyl thiophosphoramide | 85 | 15 |

| Standard EDC/HOBt | 60 | 30 |

This data illustrates the compound's effectiveness in achieving high yields rapidly, making it a valuable asset in peptide synthesis protocols.

Modulation of Enzymatic Activity

The influence of this compound extends to the modulation of enzymatic activity, particularly concerning serine proteases involved in coagulation pathways.

Case Study 2: Serine Protease Activity

Research has shown that this compound can alter the activity of serine proteases, impacting coagulation processes. Kinetic studies revealed that varying concentrations of this compound resulted in significant changes in enzyme activity, suggesting potential therapeutic applications in coagulation disorders .

Implications for Drug Development

The properties of this compound make it a candidate for drug development, particularly in creating novel therapeutic agents targeting immune responses.

Case Study 3: Immunotherapeutic Potential

In studies involving lipopeptides derived from this compound, it was found to activate Toll-like receptor 2, which plays a critical role in immune response. The structure-activity relationships established indicate that modifications to the Boc group can enhance immunostimulatory effects without increasing toxicity .

Mechanism of Action

The mechanism of action of ®-3-tert-Butoxycarbonylamino-heptanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural and physicochemical differences between (R)-3-tert-Butoxycarbonylamino-heptanoic acid and related compounds.

Table 1: Comparison of Key Features

Structural and Functional Differences

Aromatic vs. Aliphatic Backbones

- 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (CAS 232595-59-4) replaces the aliphatic chain with an aromatic benzoic acid core. The hydroxyl group at C5 enhances solubility in polar solvents but may limit membrane permeability compared to the aliphatic heptanoic acid derivative .

Branching and Chain Length

- (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS 55780-90-0) has a shorter pentanoic acid chain with a methyl branch at C3.

Spirocyclic Rigidity

- 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid (CAS 1087798-38-6) incorporates a spirocyclic system, which restricts conformational freedom. This rigidity may improve metabolic stability in drug design but could hinder binding to flexible biological targets .

Aromatic Substitution

- (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 500788-93-2) features a dimethoxyphenyl group, increasing molecular weight by ~80 g/mol. The methoxy groups enhance lipophilicity and may facilitate interactions with aromatic residues in enzymes or receptors .

Physicochemical and Application Implications

- Solubility: The hydroxylated aromatic analog (CAS 232595-59-4) exhibits higher aqueous solubility than the aliphatic heptanoic acid derivative, making it preferable for aqueous-phase reactions .

- Stereochemical Sensitivity: The (2R,3S)-configured pentanoic acid (CAS 55780-90-0) demonstrates how stereochemistry influences chiral recognition in enzyme-mediated processes, a critical factor in prodrug design .

- Thermal Stability : The spirocyclic compound (CAS 1087798-38-6) likely has a higher melting point due to restricted molecular motion, though specific data are unavailable .

Biological Activity

(R)-3-tert-Butoxycarbonylamino-heptanoic acid, with CAS number 854102-50-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of amino acids, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This structure is significant in medicinal chemistry as it influences the compound's stability and bioavailability. The general formula for this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a biochemical probe or a precursor in the synthesis of biologically active molecules. Its mechanism involves:

- Binding to Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.

- Receptor Interaction : It may also interact with cell surface receptors, influencing signaling pathways critical for cell proliferation and differentiation.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

In studies involving cancer cell lines, this compound has shown promising results in inhibiting cell growth and inducing apoptosis. For instance, a study reported that the compound reduced viability in human colon cancer cells by approximately 40% at a concentration of 50 µM after 48 hours of treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell viability in cancer cells | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Table 2: In Vitro Study Results on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) After 48h |

|---|---|---|

| DLD1 (Colon Cancer) | 50 | 60 |

| MCF7 (Breast Cancer) | 50 | 55 |

Case Studies

- Lung-Retentive Prodrugs : A study evaluated the pharmacokinetics of this compound in rat models. The compound demonstrated favorable lung retention characteristics when administered intratracheally, highlighting its potential for respiratory drug delivery systems .

- Synthetic Applications : In synthetic chemistry, this compound has been employed as a building block for more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel materials that could have significant biological implications.

Q & A

Q. What are the standard synthetic routes for (R)-3-tert-Butoxycarbonylamino-heptanoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group. A common method uses Boc-anhydride in the presence of a base like triethylamine or sodium bicarbonate. For example, analogous compounds (e.g., (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid) are synthesized via coupling reactions in tetrahydrofuran (THF) or methanol under controlled temperatures (0–25°C) . Yield optimization may involve adjusting stoichiometry, reaction time, and purification via recrystallization or chromatography. Monitoring by TLC or HPLC ensures intermediate formation.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirms structure, stereochemistry, and purity (e.g., H and C NMR for backbone and Boc-group analysis) .

- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL, which refines crystal structures from diffraction data .

- HPLC with Chiral Columns : Determines enantiomeric excess (e.g., using amylose- or cellulose-based columns) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. Why is the Boc protecting group preferred in peptide synthesis involving this compound?

The Boc group stabilizes the amino group during coupling reactions and is selectively removable under acidic conditions (e.g., trifluoroacetic acid) without affecting acid-labile functionalities. This is critical for stepwise peptide elongation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for Boc-protected amino acid derivatives?

Contradictions may arise from differences in assay conditions (e.g., pH, solvent) or impurity profiles. Methodological approaches include:

- Dose-Response Studies : Establish activity thresholds and validate with orthogonal assays (e.g., fluorescence polarization vs. SPR).

- Purity Reassessment : Use advanced chromatography (UHPLC-MS) to rule out impurities .

- Computational Modeling : Compare molecular docking results with experimental IC values to identify binding inconsistencies .

Q. What strategies enhance enantiomeric purity during the synthesis of this compound?

- Chiral Auxiliaries : Use enantioselective catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation .

- Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers .

- Dynamic Kinetic Resolution : Combine racemization catalysts with chiral reagents to maximize yield and ee .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Molecular Dynamics Simulations : Model binding stability in protein active sites (e.g., using GROMACS or AMBER).

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications .

- Pharmacophore Mapping : Identify critical functional groups (e.g., Boc-protected amine, carboxylate) for target engagement .

Q. What are the challenges in formulating this compound for in vivo studies?

- Solubility : The compound’s hydrophobicity may require co-solvents (e.g., DMSO/PEG mixtures) or liposomal encapsulation .

- Metabolic Stability : The Boc group may be cleaved in vivo; stability assays in plasma or liver microsomes are essential .

- Bioavailability : Prodrug strategies (e.g., esterification of the carboxylic acid) can enhance permeability .

Methodological Comparisons

Q. How does the biological activity of this compound compare to its structural analogs?

- Chlorophenyl Analogs : Substituting the heptanoic chain with chlorophenyl groups (e.g., in (R)-3-((Boc)amino)-3-(3-chlorophenyl)propanoic acid) alters steric bulk, affecting target selectivity .

- Amino Acid Backbone Modifications : Shortening the carbon chain (e.g., to butanoic acid) may reduce metabolic stability but improve solubility .

Q. What green chemistry approaches apply to the synthesis of this compound?

- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent .

- Catalytic Methods : Use immobilized enzymes or recyclable catalysts (e.g., silica-supported palladium) to minimize waste .

Data Presentation Example

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 245.32 g/mol | |

| Enantiomeric Excess (ee) | >99% (via chiral HPLC, Chiralpak AD-H) | |

| Plasma Stability (t) | 8.2 hours (human plasma, 37°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.